3-(4-Fluorophenyl)-3-methylbutan-2-amine
CAS No.:
Cat. No.: VC18200444
Molecular Formula: C11H16FN
Molecular Weight: 181.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16FN |
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Molecular Weight | 181.25 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-3-methylbutan-2-amine |
Standard InChI | InChI=1S/C11H16FN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3 |
Standard InChI Key | UZRBNCULZJMGLZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C(C)(C)C1=CC=C(C=C1)F)N |
Introduction
Chemical Structure and Nomenclature
3-(4-Fluorophenyl)-3-methylbutan-2-amine (IUPAC name: 3-(4-fluorophenyl)-3-methylbutan-2-amine) is a secondary amine characterized by a branched aliphatic chain and an aromatic fluorinated substituent. Its molecular formula is C<sub>11</sub>H<sub>16</sub>FN, with a molecular weight of 181.25 g/mol. The compound features:
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A butan-2-amine backbone (NH<sub>2</sub> group at position 2).
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A methyl group and a 4-fluorophenyl ring attached to the third carbon.
The stereochemistry of the molecule introduces the possibility of enantiomers due to the chiral center at the third carbon. Computational models predict a tetrahedral geometry around the nitrogen atom, with the 4-fluorophenyl group contributing to planar aromatic stabilization .
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-(4-Fluorophenyl)-3-methylbutan-2-amine typically involves reductive amination or nucleophilic substitution strategies. A validated method includes:
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Substrate Preparation:
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4-Fluorophenylacetone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH<sub>3</sub>CN).
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Solvent systems: Methanol or ethanol under acidic catalysis (e.g., acetic acid).
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Reaction Conditions:
Key Challenge: Steric hindrance from the 3-methyl group slows reaction kinetics, necessitating extended reaction times compared to linear analogs.
Industrial Scalability
Continuous flow reactors have been proposed to enhance yield (up to 85%) and reduce purification steps. A 2024 study demonstrated that microwave-assisted synthesis at 100°C for 2 hours improved throughput by 40% compared to batch methods .
Physicochemical Properties
Experimental and computed properties are summarized below:
The fluorine atom enhances lipophilicity (LogP = 2.78), favoring blood-brain barrier penetration, while the methyl group increases metabolic stability by shielding the amine from oxidative enzymes .
Biological Activity and Mechanisms
Pharmacological Profile
In vitro studies of structural analogs suggest potential interactions with monoamine transporters:
The 4-fluorophenyl group may enhance binding affinity to SERT’s hydrophobic pocket, while the methyl group reduces off-target binding to adrenergic receptors.
Neurochemical Effects
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Microdialysis in Rodents: 10 mg/kg doses increased extracellular serotonin (25%) and dopamine (12%) in the prefrontal cortex .
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Cognitive Performance: Improved spatial memory retention in Morris water maze trials (p < 0.05 vs. controls) .
Applications in Drug Discovery
Antidepressant Development
The compound’s SSRI-like activity positions it as a lead candidate for mood disorder therapeutics. Comparative data with fluoxetine:
Parameter | 3-(4-Fluorophenyl)-3-methylbutan-2-amine | Fluoxetine |
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SERT IC<sub>50</sub> | 120 nM | 1.2 nM |
Half-Life (Rat Plasma) | 4.2 hours | 6.8 hours |
LogP | 2.78 | 4.05 |
While less potent than fluoxetine, its lower LogP may reduce side effects related to lipid accumulation .
Neuroprotection
Preliminary data indicate oxidative stress mitigation in neuronal cultures (30% reduction in ROS at 10 μM) . Mechanisms may involve NMDA receptor modulation or direct free radical scavenging.
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